molecular formula C11H14N2O B13118910 4-Aminomethyl-3,3-dimethyloxindole

4-Aminomethyl-3,3-dimethyloxindole

Cat. No.: B13118910
M. Wt: 190.24 g/mol
InChI Key: JHLUDDBYSVESFG-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-3,3-dimethylindolin-2-one is an organic compound that belongs to the indoline family This compound is characterized by its unique structure, which includes an indolinone core with an aminomethyl group at the 4-position and two methyl groups at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-3,3-dimethylindolin-2-one can be achieved through several methods. One common approach involves the cyclization of 2-ethynylanilines in the presence of a secondary amine and an aldehyde, catalyzed by copper. This domino three-component coupling-cyclization reaction yields the desired indoline derivative in good to excellent yields .

Industrial Production Methods

Industrial production of 4-(Aminomethyl)-3,3-dimethylindolin-2-one typically involves optimizing the reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the cyclization process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-3,3-dimethylindolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives.

    Reduction: Reduction reactions can convert the indolinone core to indoline.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted indoles and indolines, depending on the specific reagents and conditions used.

Scientific Research Applications

4-(Aminomethyl)-3,3-dimethylindolin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-3,3-dimethylindolin-2-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the indolinone core can interact with various enzymes and receptors, modulating their function and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)benzoic acid: This compound shares the aminomethyl group but has a benzoic acid core instead of an indolinone core.

    4-(Aminomethyl)-2-methylpyrimidine: Similar in having an aminomethyl group, but with a pyrimidine core.

Uniqueness

4-(Aminomethyl)-3,3-dimethylindolin-2-one is unique due to its indolinone core, which imparts distinct chemical and biological properties. The presence of two methyl groups at the 3-position further differentiates it from other similar compounds, potentially enhancing its stability and reactivity in various applications.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

4-(aminomethyl)-3,3-dimethyl-1H-indol-2-one

InChI

InChI=1S/C11H14N2O/c1-11(2)9-7(6-12)4-3-5-8(9)13-10(11)14/h3-5H,6,12H2,1-2H3,(H,13,14)

InChI Key

JHLUDDBYSVESFG-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC=C2NC1=O)CN)C

Origin of Product

United States

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